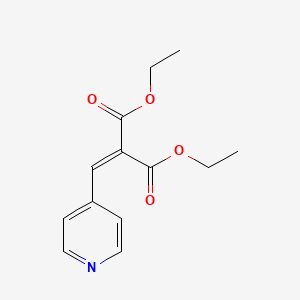
diethyl 2-(pyridin-4-ylmethylene)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
diethyl 2-(pyridin-4-ylmethylene)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a pyridylmethylene group attached to the malonate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-(pyridin-4-ylmethylene)malonate typically involves the alkylation of diethyl malonate with 4-pyridylmethylene halides. The reaction is usually carried out in the presence of a strong base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the enolate ion from diethyl malonate. The enolate ion then undergoes nucleophilic substitution with the 4-pyridylmethylene halide to yield the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
化学反応の分析
Types of Reactions: diethyl 2-(pyridin-4-ylmethylene)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridyl carboxylic acids.
Reduction: Reduction reactions can yield pyridylmethylene alcohols.
Substitution: The malonate moiety can undergo substitution reactions, particularly at the alpha position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides and strong bases like sodium hydride or lithium diisopropylamide are commonly employed.
Major Products Formed:
Oxidation: Pyridyl carboxylic acids.
Reduction: Pyridylmethylene alcohols.
Substitution: Alpha-substituted malonates.
科学的研究の応用
diethyl 2-(pyridin-4-ylmethylene)malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is utilized in the production of polymers, coatings, and other materials.
作用機序
The mechanism of action of diethyl 2-(pyridin-4-ylmethylene)malonate involves its reactivity as a nucleophile and electrophile. The compound can form enolate ions, which are highly reactive intermediates in various organic reactions. These enolate ions can undergo nucleophilic addition to electrophiles, leading to the formation of new carbon-carbon bonds. The pyridylmethylene group can also participate in coordination chemistry, interacting with metal ions and other molecular targets.
類似化合物との比較
Diethyl malonate: A simpler analog without the pyridylmethylene group.
Dimethyl malonate: Similar structure but with methyl ester groups instead of ethyl.
Malonic acid: The parent dicarboxylic acid of diethyl malonate.
Uniqueness: diethyl 2-(pyridin-4-ylmethylene)malonate is unique due to the presence of the pyridylmethylene group, which imparts additional reactivity and potential for coordination chemistry. This makes it a valuable compound for specialized applications in organic synthesis and materials science.
特性
分子式 |
C13H15NO4 |
|---|---|
分子量 |
249.26 g/mol |
IUPAC名 |
diethyl 2-(pyridin-4-ylmethylidene)propanedioate |
InChI |
InChI=1S/C13H15NO4/c1-3-17-12(15)11(13(16)18-4-2)9-10-5-7-14-8-6-10/h5-9H,3-4H2,1-2H3 |
InChIキー |
CMRLNKVVIHIYMH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=CC1=CC=NC=C1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


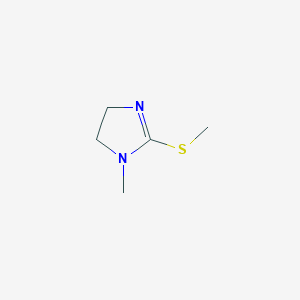
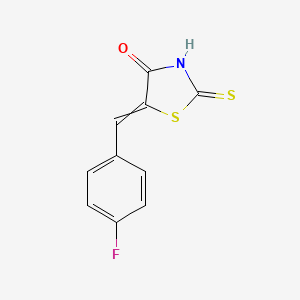
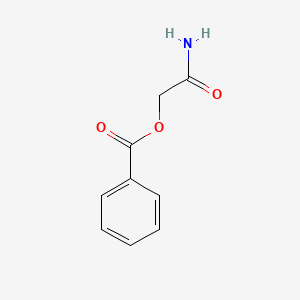
![2-[(Phenylsulfonyl)methyl]pyridine](/img/structure/B8789403.png)
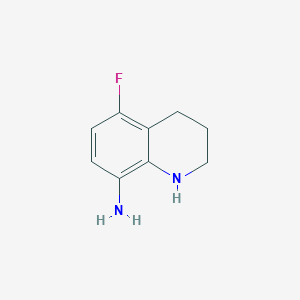
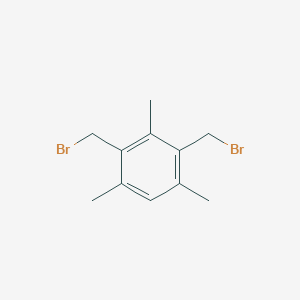
![2-[(4-Chlorophenyl)methyl]azepane](/img/structure/B8789435.png)
![8-(3,4-Difluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B8789438.png)
![Methyl 4,5-dimethoxy-2-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B8789446.png)

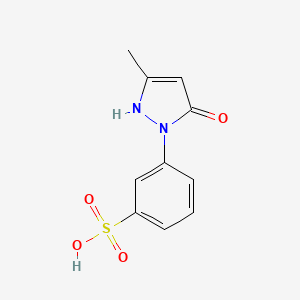
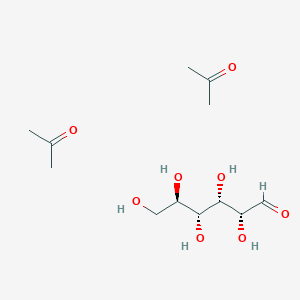
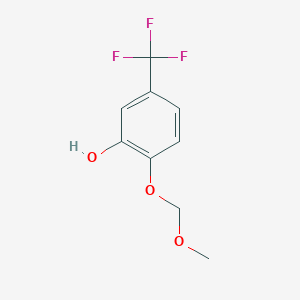
![Methyl 6-([(benzyloxy)carbonyl]amino)hexanoate](/img/structure/B8789480.png)
